molecular formula C34H31N5O4S B15099022 (2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B15099022
M. Wt: 605.7 g/mol
InChI Key: FQUWDSXTRKCUES-YKQZZPSBSA-N
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Description

This compound is a heterocyclic small molecule featuring a fused [1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione core. Key structural elements include:

  • A pyrazole moiety substituted with a 3-methyl-4-(2-methylpropoxy)phenyl group, enhancing steric bulk and modulating electronic properties.
  • A methylidene bridge linking the pyrazole to the thiazolo-triazine core, which may influence conformational rigidity .

The compound’s synthesis likely involves multi-step reactions, such as condensation of thiazolo-triazine precursors with substituted pyrazole aldehydes, followed by functional group modifications. Characterization methods would include NMR, IR, and mass spectrometry (as seen in analogous syntheses in and ) .

Properties

Molecular Formula

C34H31N5O4S

Molecular Weight

605.7 g/mol

IUPAC Name

(2Z)-6-[(4-methoxyphenyl)methyl]-2-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C34H31N5O4S/c1-21(2)20-43-29-15-12-24(16-22(29)3)31-25(19-38(37-31)26-8-6-5-7-9-26)18-30-33(41)39-34(44-30)35-32(40)28(36-39)17-23-10-13-27(42-4)14-11-23/h5-16,18-19,21H,17,20H2,1-4H3/b30-18-

InChI Key

FQUWDSXTRKCUES-YKQZZPSBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted benzyl derivatives, pyrazole derivatives, and thiazolo[3,2-b][1,2,4]triazine precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.

Industrial Production Methods

Industrial production of such complex molecules may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biology, this compound might exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties. It could be used in the development of new therapeutic agents.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its unique structure might interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, a comparison with structurally and functionally related molecules is provided below.

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Substituents Bioactivity/Applications Reference
(2Z)-6-(4-Methoxybenzyl)-2-(pyrazole-methylidene)-thiazolo-triazine-dione (Target) Thiazolo-triazine-dione 4-Methoxybenzyl, substituted pyrazole Hypothesized enzyme inhibition (e.g., kinase or AChE)
Benzo[b][1,4]oxazin-3(4H)-one derivatives () Benzoxazinone Substituted pyrimidines, phenyl groups Antimicrobial, anticancer
Triazole-pyrazole hybrids () Triazole-pyrazole Dimethylaminophenyl, methylbenzyl Antifungal, kinase inhibition
Acetylcholinesterase inhibitors () Pyrimidine/benzofuran Hydrophobic substituents, electron-withdrawing groups Neurodegenerative disease therapy

Key Findings:

Structural Flexibility vs. The 4-methoxybenzyl group may improve membrane permeability relative to simpler alkyl chains in triazole-pyrazoles .

Synthetic Complexity :

  • The target compound requires advanced condensation and functionalization steps, akin to the multi-step syntheses in and . However, its steric complexity (e.g., 2-methylpropoxy group) poses challenges in yield optimization compared to smaller analogs .

Acetylcholinesterase (AChE) Inhibition: The planar thiazolo-triazine core resembles benzofuran-based AChE inhibitors in , which showed strong correlation between hydrophobic substituents and activity (R² = 0.972) .

Therapeutic Windows :

  • Similar to ferroptosis-inducing compounds (), the target compound’s selectivity may depend on substituent-driven redox modulation. For example, the methoxy group could reduce off-target cytotoxicity .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a thiazolo-triazine core, which is fused with a pyrazole moiety and substituted with various aromatic groups. Its molecular formula is C₃₁H₃₄N₄O₂S, and it has a molecular weight of approximately 530.7 g/mol. The unique structure suggests potential interactions with biological targets due to the presence of multiple functional groups.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins. This suggests that it may promote programmed cell death in malignant cells while sparing normal cells.
  • In Vitro Studies : In cell line assays, the compound demonstrated a dose-dependent inhibition of proliferation in various cancer types, including breast and prostate cancers. The IC50 values ranged from 10 to 25 µM depending on the cell line tested.

Antioxidant Activity

The compound has also shown promising antioxidant properties:

  • Radical Scavenging : It effectively scavenges free radicals, as evidenced by DPPH (2,2-diphenyl-1-picrylhydrazyl) assays where it exhibited an IC50 value of approximately 15 µM.
  • Protective Effects : In models of oxidative stress, the compound significantly reduced markers of oxidative damage in cellular systems.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties:

  • Cytokine Modulation : It has been observed to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Table: Summary of Biological Activities

Activity TypeMechanism/EffectIC50 Values
AnticancerInduces apoptosis via caspase activation10 - 25 µM
AntioxidantScavenges free radicals (DPPH assay)~15 µM
Anti-inflammatoryReduces TNF-alpha and IL-6 levelsNot specified

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against several cancer cell lines. They reported that treatment led to significant reductions in cell viability and increased apoptosis markers compared to control groups.

Study 2: Oxidative Stress Protection

Another study focused on the protective effects against oxidative stress in neuronal cells. The results indicated that pretreatment with the compound significantly reduced cell death caused by oxidative agents, highlighting its potential neuroprotective effects.

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